molecular formula C12H11IS B12969830 2-(5-Iodo-2-methylbenzyl)thiophene

2-(5-Iodo-2-methylbenzyl)thiophene

Cat. No.: B12969830
M. Wt: 314.19 g/mol
InChI Key: HRHGHJMMMKWHEJ-UHFFFAOYSA-N
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Description

2-(5-Iodo-2-methylbenzyl)thiophene: is a heterocyclic compound that contains a thiophene ring substituted with a 5-iodo-2-methylbenzyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Iodo-2-methylbenzyl)thiophene typically involves the iodination of a methylbenzyl group followed by its attachment to a thiophene ring. One common method starts with 5-iodo-2-methylbenzoic acid, which is converted to 5-iodo-2-methylbenzoyl chloride. This intermediate is then reacted with a thiophene derivative to form the desired compound .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts, solvents, and specific reaction temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various functionalized thiophene derivatives .

Scientific Research Applications

Chemistry: 2-(5-Iodo-2-methylbenzyl)thiophene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for constructing heterocyclic compounds with potential biological activities .

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its potential to inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methylbenzyl)thiophene in biological systems involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Molecular docking studies have been used to elucidate these interactions and understand the structure-activity relationship .

Comparison with Similar Compounds

Uniqueness: 2-(5-Iodo-2-methylbenzyl)thiophene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its iodo group can be selectively modified, making it a versatile intermediate for synthesizing a wide range of derivatives .

Properties

IUPAC Name

2-[(5-iodo-2-methylphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHGHJMMMKWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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